2-(4-Bromobutyl)-2-methyl-1,3-dioxolane: A Comprehensive Technical Guide on Chemical Properties and Synthetic Applications
2-(4-Bromobutyl)-2-methyl-1,3-dioxolane: A Comprehensive Technical Guide on Chemical Properties and Synthetic Applications
Executive Summary
2-(4-Bromobutyl)-2-methyl-1,3-dioxolane (CAS: 20210-14-4) is a highly versatile, bifunctional organic building block widely utilized in advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing[1]. Structurally, it is the ethylene glycol acetal (ketal) of 6-bromo-2-hexanone. By masking the reactive ketone moiety, this compound provides orthogonal reactivity, allowing chemists to perform nucleophilic substitutions or organometallic reactions at the primary alkyl bromide without unwanted side reactions at the carbonyl center[2].
This technical guide explores the compound's physicochemical profile, mechanistic reactivity, and standardizes the protocols for its synthesis and application in drug development—specifically highlighting its critical role in the synthesis of the hemorrheologic agent, Pentoxifylline[2].
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane is critical for optimizing reaction conditions, solvent selection, and downstream purification.
| Property | Value |
| Chemical Name | 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane |
| CAS Registry Number | 20210-14-4 |
| Molecular Formula | C8H15BrO2 |
| Molecular Weight | 223.11 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Precursor Ketone | 6-Bromo-2-hexanone (CAS: 10226-29-6) |
| Solubility Profile | Soluble in Toluene, THF, DMF, DCM; Insoluble in H2O |
| Stability | Stable under basic/nucleophilic conditions; Labile in aqueous acid |
Table 1: Key physicochemical properties and structural data.[1][3]
Core Chemical Properties & Orthogonal Reactivity
The strategic value of 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane lies in its orthogonal reactivity . The molecule features two distinct reaction domains that operate independently under specific conditions:
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The 1,3-Dioxolane Ring (Protected Ketone): Acetals are highly stable to strong bases (e.g., alkoxides, amines, carbonates) and nucleophiles (e.g., Grignard reagents, hydrides). This prevents base-catalyzed aldol condensations or nucleophilic attack at the C2 position.
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The Primary Alkyl Bromide: A highly electrophilic center primed for bimolecular nucleophilic substitution ( SN2 ) or halogen-metal exchange to form Grignard/organolithium reagents.
Once the desired transformation at the bromide terminus is complete, the ketone can be quantitatively unmasked using mild aqueous acid, making it an ideal "latent ketone" synthon.
Figure 1: Orthogonal reactivity profile of 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane.
Methodology: Synthesis of the Ketal Reagent
The synthesis of this ketal relies on the acid-catalyzed condensation of 6-bromo-2-hexanone with ethylene glycol. The protocol below is designed as a self-validating system, ensuring high yield while preventing product degradation during isolation[2].
Step-by-Step Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-bromo-2-hexanone (1.0 eq) and ethylene glycol (1.5 eq).
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Solvent & Catalyst Addition: Add toluene (solvent) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).
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Causality: pTSA protonates the carbonyl oxygen, increasing its electrophilicity. Toluene is chosen because it forms a minimum-boiling azeotrope with water, allowing for physical separation.
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Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap.
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Causality: Ketalization is a reversible equilibrium process. By continuously removing the water byproduct from the system, Le Chatelier's principle drives the reaction to >95% completion.
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Quenching: Once water ceases to evolve (typically 3-4 hours), cool the reaction to room temperature. Immediately wash the organic layer with saturated aqueous NaHCO3 .
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Causality: The basic wash neutralizes the pTSA catalyst. If the acid is not neutralized, concentrating the mixture under heat will cause the ketal to revert to the ketone or polymerize.
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Workup & Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify via vacuum distillation to yield the pure ketal as a pale yellow oil.
Application in Drug Development: Pentoxifylline Synthesis
Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) is a rheologic modifier used to treat peripheral artery disease. Historically, reacting theobromine directly with 6-bromo-2-hexanone resulted in poor yields (25-55%) due to severe side reactions, including bis-alkylation and base-catalyzed aldol condensation of the unprotected ketone[2].
Substituting the precursor with 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane completely suppresses these side reactions, increasing the yield of the target API to 66-71% and significantly improving the purity profile[2][4].
Figure 2: Step-by-step synthetic workflow for Pentoxifylline utilizing the ketal intermediate.
Protocol for Pentoxifylline Synthesis
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Deprotonation: Suspend theobromine (1.0 eq) and anhydrous K2CO3 (1.2 eq) in dimethylformamide (DMF) or ethanol.
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Causality: K2CO3 deprotonates the acidic N1 position of theobromine, generating a potent, localized nucleophile.
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Alkylation: Add 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane (1.1 eq) dropwise. Heat the mixture to 90-100 °C for 6-8 hours.
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Causality: The primary bromide undergoes a clean SN2 displacement by the theobromine anion. The ketal protection ensures the basic K2CO3 does not degrade the hexyl chain or trigger enolate formation.
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Hydrolysis (Deprotection): Cool the reaction, filter off inorganic salts, and add dilute aqueous HCl (1 M) to the filtrate. Stir at room temperature for 2 hours.
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Causality: The acidic environment rapidly hydrolyzes the 1,3-dioxolane ring back into the ketone, releasing ethylene glycol as a water-soluble byproduct.
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Isolation: Neutralize the solution, extract with dichloromethane, concentrate, and recrystallize to obtain pure Pentoxifylline.
References
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2-(4-Bromobutyl)-2-methyl-1,3-dioxolane — Chemical Substance Information. NextSDS. 1
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HU198487B - Improved process for producing halogen hexanone and xanthine derivatives. Google Patents. 2
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10226-29-6 | 6-Bromo-2-hexanone | Aliphatic Chain Hydrocarbons. Ambeed.com.
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HU198487B - Improved process for producing halogen hexanone and xanthine derivatives (Pentoxifylline Yield Data). Google Patents. 4
-
1-Bromo-5-hexanone 10226-29-6 wiki. Guidechem. 3
Sources
- 1. nextsds.com [nextsds.com]
- 2. HU198487B - Improved process for producing halogen hexanone and xanthine derivatives - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. HU198487B - Improved process for producing halogen hexanone and xanthine derivatives - Google Patents [patents.google.com]
